molecular formula C16H19N3O B15075204 Phenol, 5-diethylamino-2-phenylazo- CAS No. 127621-67-4

Phenol, 5-diethylamino-2-phenylazo-

Cat. No.: B15075204
CAS No.: 127621-67-4
M. Wt: 269.34 g/mol
InChI Key: JEECDDYJZTVOEJ-UHFFFAOYSA-N
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Description

Phenol, 5-diethylamino-2-phenylazo- is an organic compound known for its vibrant color and significant applications in various fields. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The structure of Phenol, 5-diethylamino-2-phenylazo- includes a phenol group substituted with a diethylamino group and a phenylazo group, making it a versatile molecule in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 5-diethylamino-2-phenylazo- typically involves the diazotization of aniline derivatives followed by azo coupling with phenolic compounds. The general synthetic route can be summarized as follows:

    Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form diazonium salts.

    Azo Coupling: The diazonium salt is then coupled with a phenolic compound, such as 5-diethylamino-2-phenol, under basic conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of Phenol, 5-diethylamino-2-phenylazo- follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 5-diethylamino-2-phenylazo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like bromine (Br₂) and chlorosulfonic acid (HSO₃Cl) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or sulfonated phenolic compounds.

Scientific Research Applications

Phenol, 5-diethylamino-2-phenylazo- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions through complex formation.

    Biology: Employed in biological staining techniques to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Phenol, 5-diethylamino-2-phenylazo- involves its interaction with molecular targets through various pathways:

    Binding to Metal Ions: The compound forms stable complexes with metal ions, which can be detected spectrophotometrically.

    Cellular Uptake: In biological systems, the compound can penetrate cell membranes and bind to specific cellular components, aiding in visualization and analysis.

    Redox Reactions: The azo group can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Phenol, 5-diethylamino-2-phenylazo- can be compared with other azo compounds such as:

    Phenol, 2-amino-5-diethylamino-: Similar structure but with an amino group instead of a phenylazo group.

    Phenol, 2-hydroxy-5-diethylamino-: Contains a hydroxy group instead of a phenylazo group.

    Phenol, 2-methyl-5-diethylamino-: Contains a methyl group instead of a phenylazo group.

Uniqueness

The presence of both the diethylamino and phenylazo groups in Phenol, 5-diethylamino-2-phenylazo- imparts unique properties such as enhanced stability, vibrant color, and specific reactivity, making it distinct from other similar compounds.

Properties

CAS No.

127621-67-4

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

5-(diethylamino)-2-phenyldiazenylphenol

InChI

InChI=1S/C16H19N3O/c1-3-19(4-2)14-10-11-15(16(20)12-14)18-17-13-8-6-5-7-9-13/h5-12,20H,3-4H2,1-2H3

InChI Key

JEECDDYJZTVOEJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)O

Origin of Product

United States

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